1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole
CAS No.:
Cat. No.: VC18563625
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H18N2 |
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Molecular Weight | 214.31 g/mol |
IUPAC Name | 1-(2-pyrrolidin-1-ylethyl)indole |
Standard InChI | InChI=1S/C14H18N2/c1-2-6-14-13(5-1)7-10-16(14)12-11-15-8-3-4-9-15/h1-2,5-7,10H,3-4,8-9,11-12H2 |
Standard InChI Key | JCCLGASPCREPRT-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)CCN2C=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole consists of an indole core (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) with a 2-pyrrolidin-1-yl-ethyl substituent at the N-1 position. The pyrrolidine group, a five-membered saturated ring containing one nitrogen atom, introduces conformational flexibility and potential hydrogen-bonding capabilities.
The molecular formula is C₁₄H₁₈N₂, with a molecular weight of 214.30 g/mol . Key structural descriptors include:
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IUPAC Name: 1-(2-pyrrolidin-1-ylethyl)-1H-indole
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SMILES: C1CCN(C1)CCOc2c[nH]c3ccccc23
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of 1-(2-pyrrolidin-1-yl-ethyl)-1H-indole typically involves N-alkylation of indole with a pyrrolidine-containing alkylating agent. A representative route includes:
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Deprotonation: Treatment of indole with a strong base (e.g., NaH) to generate the indolyl anion.
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Alkylation: Reaction with 1-(2-chloroethyl)pyrrolidine to form the N-alkylated product.
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Purification: Chromatographic isolation yields the final compound .
Physicochemical Profile
The LogP value indicates moderate lipophilicity, suggesting favorable membrane permeability for potential biological applications .
Research Gaps and Future Directions
Unexplored Therapeutic Areas
Despite structural similarities to bioactive molecules, 1-(2-pyrrolidin-1-yl-ethyl)-1H-indole lacks in vivo efficacy data and target identification studies. Priority research areas include:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl-pyrrolidine chain.
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Neuropharmacological Screening: Evaluation against epilepsy, anxiety, and depression models.
Synthetic Optimization
Current yields from N-alkylation routes are suboptimal (~40–60%). Alternative strategies such as microwave-assisted synthesis or flow chemistry could improve efficiency .
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